The compound was synthesized and characterized at Duke University, where extensive research focused on its potential applications in cancer therapy was conducted. The findings regarding JH-RE-06 were published in reputable journals, including Cell and Proceedings of the National Academy of Sciences, highlighting its mechanism and effectiveness in various cancer models .
JH-RE-06 is classified as a small molecule inhibitor targeting translesion synthesis pathways, specifically inhibiting the interaction between REV1 and other proteins involved in DNA repair, such as POL ζ. This classification places it within a growing category of compounds aimed at enhancing the effectiveness of existing chemotherapeutic agents by targeting specific molecular pathways involved in cancer cell survival.
The synthesis of JH-RE-06 involved high-throughput screening of a library of small molecules, where it was identified as a candidate that could disrupt mutagenic translesion synthesis. The researchers utilized various organic synthesis techniques, although specific details on the synthetic route have not been extensively disclosed in public literature.
The compound's structure was elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity. The synthesis process aimed to ensure that JH-RE-06 could effectively bind to REV1 and inhibit its function without significant off-target effects.
JH-RE-06 has a unique molecular structure that allows it to interact specifically with the REV1 protein. The detailed molecular formula and structural characteristics are not fully detailed in the available literature but are essential for understanding its binding properties.
X-ray crystallography studies revealed that JH-RE-06 binds to REV1 at a previously unexploited site, inducing dimerization of REV1. This dimerization creates a new binding pocket that prevents the recruitment of POL ζ, thereby inhibiting mutagenic translesion synthesis .
JH-RE-06 primarily functions through its inhibitory action on REV1-mediated translesion synthesis. By blocking this pathway, it alters the cellular response to DNA damage induced by chemotherapy agents like cisplatin.
The compound does not increase apoptosis directly but instead shifts the cellular response towards senescence markers, indicating a change in how cells manage DNA damage . This shift is crucial for understanding how JH-RE-06 enhances the effectiveness of chemotherapeutics.
The mechanism by which JH-RE-06 operates involves disrupting the interaction between REV1 and POL ζ. By preventing this interaction, JH-RE-06 inhibits the mutagenic repair processes that allow cancer cells to survive DNA damage .
Studies have shown that treatment with JH-RE-06 leads to increased markers of senescence rather than apoptosis in tumor cells exposed to cisplatin. This suggests a unique mode of action where JH-RE-06 alters how cancer cells respond to DNA damage .
While specific physical properties such as melting point or solubility are not widely reported, JH-RE-06 is classified as a small molecule with suitable properties for biological activity.
JH-RE-06 is characterized by its ability to disrupt protein-protein interactions within the context of DNA repair mechanisms. Its chemical stability and reactivity are critical for its function as an inhibitor .
JH-RE-06 has significant potential applications in cancer therapy as an adjuvant to existing chemotherapeutics. Its ability to enhance the effectiveness of drugs like cisplatin makes it a valuable tool in overcoming chemoresistance seen in various cancers . Ongoing research aims to refine its pharmacological properties further and assess its viability for clinical use.
JH-RE-06 functions as a targeted disruptor of a critical protein-protein interaction central to mutagenic translesion synthesis (TLS). This small molecule specifically interferes with the evolutionarily conserved binding interface between the REV1 Computed Tomography domain and the REV7 subunit of Polymerase Zeta (POLζ) [1] [2]. The REV1-POLζ interaction serves as a molecular scaffold essential for coordinating the mutagenic branch of TLS, wherein POLζ extends DNA synthesis past replication-blocking lesions introduced by chemotherapeutic agents like cisplatin [1] [4].
The discovery of JH-RE-06 emerged from a sophisticated screening approach utilizing approximately 10,000 structurally diverse compounds. Researchers employed a customized enzyme-linked immunosorbent assay (ELISA) designed to monitor compounds capable of disrupting the REV1-REV7 interaction [1]. This assay utilized a stabilized chimeric REV1 Computed Tomography domain protein (designated cREV1 Computed Tomography domain), overcoming previous technical challenges related to the inherent instability of the isolated REV1 Computed Tomography domain in solution. Subsequent quantitative analysis using AlphaScreen™ technology determined JH-RE-06's half-maximal inhibitory concentration (IC₅₀) for disrupting the REV1-REV7 interaction to be 0.78 micromolar, a potency confirmed by isothermal titration calorimetry measurements yielding a dissociation constant (Kd) of 0.42 micromolar [1]. This high-affinity binding establishes JH-RE-06 as a potent and specific inhibitor of this pivotal protein-protein interaction.
Table 1: Key Screening Assays for JH-RE-06 Identification and Validation
Assay Type | Target Interaction | Key Finding | Validation Method |
---|---|---|---|
ELISA Screening | REV1 Computed Tomography domain - REV7 | Identification of JH-RE-06 from ~10,000 compounds | Primary screen with His₈-REV7/REV3 and FLAG-cREV1 Computed Tomography domain |
AlphaScreen™ Quantification | REV1 Computed Tomography domain - REV7 | IC₅₀ = 0.78 μM | Dose-response inhibition using anti-FLAG donor and anti-His acceptor beads |
Isothermal Titration Calorimetry | REV1 Computed Tomography domain - JH-RE-06 | Kd = 0.42 μM | Direct measurement of binding affinity and thermodynamics |
The molecular mechanism by which JH-RE-06 disrupts the REV1-REV7 interaction involves a remarkable and unexpected induction of REV1 protein dimerization. Co-crystallography studies of the chimeric REV1 Computed Tomography domain bound to JH-RE-06, resolved at 1.50 Å resolution, revealed the atomic details of this interaction [1]. Contrary to initial expectations, JH-RE-06 does not merely occupy the shallow REV7-binding pocket on the REV1 Computed Tomography domain. Instead, it binds asymmetrically within a deep cavity formed by two REV1 Computed Tomography domain protomers arranged in a novel tail-to-tail dimeric configuration [1]. This induced dimerization represents a unique mode of action for a protein-protein interaction inhibitor.
The compound JH-RE-06 is almost entirely encapsulated within this dimeric structure, with the two REV7-binding surfaces facing each other and merging to form a composite binding site. The interaction triggers significant conformational rearrangements, particularly within flexible regions of the REV1 protein [1]. While the core four-helix bundle of the REV1 Computed Tomography domain and the fused Polymerase Kappa REV1-interacting region helix remain largely unchanged compared to their conformations in the REV1-REV7 complex, the disordered loop connecting these elements and the C-terminal tail of REV1 undergo substantial repositioning. Most dramatically, the C-terminal tail of one protomer (protomer A) is displaced by approximately 15.8 Å due to steric interactions with the acyl chain and bulky 1,4-dihydroquinolinone group of JH-RE-06 [1]. This relocated tail then pairs with the C-terminal tail of the second protomer (protomer B), stabilizing the dimeric complex and effectively sequestering the REV7-binding interface within the protein-protein interface.
This structural rearrangement exemplifies an induced-fit mechanism where the binding of JH-RE-06 creates a novel protein quaternary structure that is incompatible with REV7 binding. The targeting of a previously described "nearly featureless surface" of REV1 highlights the innovative structural approach JH-RE-06 employs to achieve specificity [1] [3].
Table 2: Structural Features of the JH-RE-06-Induced REV1 Dimer
Structural Element | Conformation in Apo REV1 Computed Tomography domain | Conformation in JH-RE-06 Bound Dimer | Functional Consequence |
---|---|---|---|
Core Helix Bundle | Stable, defined | Largely unchanged | Maintains overall protein fold integrity |
POLκ RIR Helix | Stable, bound to insertion site | Largely unchanged | Maintains interaction with insertion TLS polymerases |
Linker Loop | Dynamic, disordered | Different conformations in two protomers | Accommodates asymmetric dimer formation |
C-terminal Tail (Protomer A) | Dynamic, disordered | Swung out by ~15.8 Å, paired with Protomer B tail | Blocks REV7 binding site, stabilizes dimer |
C-terminal Tail (Protomer B) | Dynamic, disordered | Similar to REV1-REV7 complex conformation | Pairs with displaced Protomer A tail |
REV7 Binding Surface | Accessible, shallow pocket | Buried within dimer interface | Rendered inaccessible to REV7 |
The JH-RE-06-induced dimerization of REV1 has a direct and critical functional consequence: the effective blockade of POLζ recruitment to sites of DNA damage. Within the TLS pathway, REV1 acts as a central scaffolding protein. Its Computed Tomography domain possesses distinct interfaces: one interacts with insertion TLS polymerases from the Y-family (such as Polymerase Eta, Polymerase Iota, Polymerase Kappa), while the other specifically recruits the REV7 subunit of the POLζ complex [1] [4]. This recruitment is a prerequisite for the mutagenic extension step of TLS past many types of DNA lesions, including the cisplatin-induced intrastrand cross-links that stall high-fidelity replicative polymerases [1] [2].
By sterically occluding the REV7-binding surface on REV1 through the formation of the stable dimeric complex, JH-RE-06 prevents the essential protein-protein interaction between REV1 and REV7. Consequently, the entire POLζ complex (comprising REV3, REV7, POLD2, and POLD3) fails to localize to the stalled replication fork or post-replicative gaps containing DNA lesions [1] [2] [3]. This specific disruption halts the mutagenic branch of TLS that depends on POLζ activity. Importantly, biochemical and cellular studies confirmed that JH-RE-06 treatment does not globally inhibit all TLS functions. REV1's ability to interact with Y-family insertion polymerases via its other interface remains intact, allowing for potential alternative bypass pathways that might be less mutagenic for specific lesions [1]. However, for lesions requiring POLζ for completion of bypass, such as many cisplatin adducts, JH-RE-06 effectively terminates the mutagenic TLS process. This termination leaves the DNA damage unresolved, ultimately enhancing the toxicity of the chemotherapeutic agent in cancer cells [1] [3].
Table 3: Functional Consequences of JH-RE-06 Mediated POLζ Recruitment Blockade
TLS Process | Status without JH-RE-06 | Status with JH-RE-06 | Outcome |
---|---|---|---|
REV1-REV7/POLζ Interaction | Functional | Disrupted | POLζ not recruited to lesions |
Mutagenic TLS Extension | Active (POLζ dependent) | Blocked | Incomplete lesion bypass |
REV1-Y Family Polymerase Interaction | Functional | Largely Unaffected* | Insertion step may still occur |
Cisplatin Lesion Bypass (Cancer Cells) | Efficient (REV1-POLζ dependent) | Inefficient | Enhanced cisplatin cytotoxicity |
Replication Fork Progression (Damaged DNA) | Resumed (error-prone) | Stalled | Persistent replication stress |
The disruption of POLζ recruitment by JH-RE-06 profoundly impacts the fidelity of translesion synthesis and the overall error-proneness of DNA repair at lesion sites. POLζ is intrinsically error-prone due to its lack of 3' to 5' proofreading exonuclease activity and its specialized, more open active site capable of accommodating damaged DNA templates [4]. Its involvement in TLS, particularly the extension step after nucleotide insertion by a Y-family polymerase, is a major source of mutations arising during replication of damaged DNA [1] [2] [4]. By preventing POLζ recruitment, JH-RE-06 specifically suppresses this mutagenic extension pathway.
Experimental evidence demonstrates that JH-RE-06 treatment significantly reduces mutation frequency in cultured human and mouse cells exposed to DNA-damaging agents like cisplatin [1]. This reduction correlates directly with the inhibition of POLζ-dependent TLS. Cells treated with JH-RE-06 and cisplatin exhibit a substantial decrease in survival compared to cells treated with cisplatin alone, indicating that the cells are less able to bypass the lethal lesions when POLζ is unavailable [1] [3]. This enhanced cytotoxicity is mechanistically linked to the accumulation of unresolved DNA damage, leading to sustained replication fork stalling, prolonged replication stress, and ultimately, cell death. Furthermore, in a mouse xenograft model of human melanoma, co-administration of JH-RE-06 with cisplatin significantly suppressed tumor growth compared to cisplatin monotherapy, providing compelling in vivo evidence that disabling mutagenic TLS via REV1-POLζ disruption enhances chemotherapeutic efficacy [1] [3].
However, recent research has revealed an important nuance regarding JH-RE-06's mechanism and its impact on TLS fidelity in different cellular contexts. While initially characterized as a specific disruptor of the REV1-POLζ interaction [1] [3], subsequent studies indicate that JH-RE-06-induced REV1 dimerization may also interfere with REV1's scaffolding role for Y-family polymerases like Polymerase Eta and Polymerase Iota in certain scenarios [2]. In normal cells, TLS bypass of cisplatin intrastrand cross-links often involves Polymerase Eta- or Polymerase Iota-dependent pathways, both requiring functional REV1 scaffolding. Inhibition of REV1's interactions by JH-RE-06 could therefore also impair these REV1-dependent, potentially less mutagenic or even error-free TLS pathways in normal cells [2]. This suggests that JH-RE-06 might shift the balance of TLS pathways not only by blocking POLζ recruitment but also potentially by altering the utilization of insertion polymerases, thereby impacting the overall mutation spectrum and potentially exacerbating toxicity in non-cancerous tissues by leaving specific lesions unbypassed. The net effect in cancer cells, which often rely heavily on the REV1-POLζ pathway for cisplatin resistance [2], remains a significant suppression of mutagenic TLS and enhanced chemotherapeutic cell killing, but this dual effect necessitates careful consideration for therapeutic development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7